Methyl 2-benzylisoindoline-5-carboxylate
Overview
Description
“Methyl 2-benzylisoindoline-5-carboxylate” is a chemical compound with the molecular formula C17H17NO2 . It has a molecular weight of 267.32 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of poly (methylhydrosiloxane) in ethanol at room temperature . Another method involves the use of N-Bromosuccinimide, sodium bicarbonate, (E)-3,3’- (diazene-1,2-diyl)bis (2-methylpropanenitrile), and triethylamine in tetrachloromethane and toluene .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H17NO2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, one reaction involves the use of poly (methylhydrosiloxane) in ethanol at room temperature . Another reaction involves the use of N-Bromosuccinimide, sodium bicarbonate, (E)-3,3’- (diazene-1,2-diyl)bis (2-methylpropanenitrile), and triethylamine in tetrachloromethane and toluene .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 267.33 and a molecular formula of C17H17NO2 . The storage temperature is 2-8°C .Scientific Research Applications
Synthetic Methodologies
- Cu-catalysed Synthesis : A Cu(I)-catalyzed synthesis method for substituted 3-methyleneisoindolin-1-ones demonstrates the utility of Methyl 2-benzylisoindoline-5-carboxylate in complex chemical synthesis processes, emphasizing its role in decarboxylative cross-coupling reactions (Gogoi et al., 2014).
- Palladium Iodide Catalyzed Multicomponent Carbonylation : This approach to synthesizing isoindolinone and isobenzofuranimine derivatives highlights the compound's versatility in creating functionally diverse molecules through catalyzed oxidative carbonylation (Mancuso et al., 2014).
Biological Applications
- Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) : Research on isoquinolin-1-ones, including compounds related to this compound, has led to the development of selective inhibitors for PARP-2, a protein involved in DNA repair processes. This indicates potential therapeutic applications in cancer treatment and beyond (Sunderland et al., 2011).
Chemical Synthesis and Drug Development
- Iron-catalyzed Ortho-alkylation : The compound is used in iron-catalyzed reactions for the efficient ortho-alkylation of carboxamides, illustrating its potential in creating complex molecules with high regioselectivity (Fruchey et al., 2014).
- Novel Synthesis of Biologically Active Derivatives : this compound plays a role in the novel synthesis routes of biologically active indolo [3,2-C] isoquinoline derivatives, showing its importance in drug discovery and development processes (Sharma, 2017).
Herbicidal Activity
- Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives : The synthesis of carboxylic ester group-containing isoindolinedione substituted benzoxazinone derivatives demonstrates potential herbicidal activities, indicating the agricultural applications of this compound-related compounds (Huang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-benzylisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is known to be a yellow to brown solid and is stored at temperatures between 2-8°C . .
Properties
IUPAC Name |
methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLSDRIKBTOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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